Felodipine Metabolite Lactone is a significant compound derived from the metabolism of felodipine, a calcium channel blocker primarily used in the treatment of hypertension and angina. Felodipine itself is an extensively studied drug, known for its vasodilatory effects, which are mediated through the inhibition of calcium influx into vascular smooth muscle cells. The lactone form represents a metabolite that can exhibit different pharmacokinetic and pharmacodynamic properties compared to its parent compound.
Felodipine is synthesized from specific chemical precursors through various synthetic routes. The primary method involves the reaction of dichlorobenzylidene and ethyl 3-aminocrotonate in the presence of alcohol solvents, such as ethanol or tertiary butanol, often utilizing pyridine as a catalyst to enhance yield and efficiency .
Felodipine Metabolite Lactone falls under the category of pharmaceutical metabolites. It is classified as a lactone, which is a cyclic ester formed from the condensation of an alcohol and an acid. This classification is important for understanding its chemical behavior and potential biological activity.
The synthesis of felodipine typically involves several steps:
The synthesis process is characterized by:
Felodipine Metabolite Lactone possesses a specific molecular structure that can be represented by its chemical formula. The lactone structure includes a cyclic ester linkage resulting from intramolecular esterification.
Felodipine Metabolite Lactone can undergo various chemical reactions typical for lactones, including:
The stability of the lactone form can be influenced by pH, temperature, and solvent conditions, which are critical in both laboratory settings and biological systems.
The mechanism by which felodipine exerts its pharmacological effects involves:
The bioavailability of felodipine is significantly affected by first-pass metabolism, with only about 15% reaching systemic circulation after oral administration . This factor may also influence the pharmacokinetics of its lactone metabolite.
Felodipine Metabolite Lactone has potential applications in:
The primary metabolite of felodipine, dehydrofelodipine (Felodipine Metabolite Lactone), arises from oxidative dehydrogenation catalyzed by hepatic cytochrome P450 3A4 (CYP3A4). This transformation converts the 1,4-dihydropyridine ring of the parent compound into a fully aromatic pyridine system, fundamentally altering its electronic configuration and biological activity. The metabolite’s systematic name is ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, with a molecular formula of C₁₈H₁₇Cl₂NO₄ and a molecular weight of 382.25 g/mol [4] [5] [6].
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that dehydrogenation eliminates the chiral center at C4 of the dihydropyridine ring, resulting in a planar, symmetric pyridine structure. Unlike felodipine—which exhibits axial chirality due to hindered rotation around the C4-aryl bond—the metabolite lacks stereoisomers. The dichlorophenyl ring maintains a near-perpendicular orientation (85–90°) relative to the pyridine plane, minimizing steric strain and facilitating π-stacking interactions [5] [9].
Property | Felodipine | Dehydrofelodipine |
---|---|---|
Core Structure | 1,4-Dihydropyridine | Pyridine |
C4 Oxidation State | +1 (chiral) | +3 (planar) |
Aromaticity | Non-aromatic | Aromatic |
Molecular Formula | C₁₈H₁₉Cl₂NO₄ | C₁₈H₁₇Cl₂NO₄ |
Stereochemistry | Chiral center at C4 | Achiral |
Dehydrofelodipine exhibits distinct physicochemical properties due to its aromatic pyridine core. The metabolite’s logP (octanol/water partition coefficient) is 2.8, reflecting reduced lipophilicity compared to felodipine (logP 3.96) [7] [9]. This decrease arises from the loss of the reducible dihydropyridine ring and the introduction of a conjugated π-system, enhancing water solubility. The metabolite contains two ionizable groups:
Acid dissociation constants significantly influence absorption and distribution. At physiological pH (7.4), ≈95% of the metabolite exists in its protonated form (pyridinium cation), enhancing solubility in aqueous compartments like blood plasma. This contrasts with felodipine, which remains predominantly neutral and membrane-permeable [4] [6].
Dehydrofelodipine is pharmacologically inert, lacking felodipine’s voltage-gated L-type calcium channel antagonism. This inactivation stems from the loss of the 1,4-dihydropyridine ring’s reductive capacity, which is essential for binding to channel α1-subunits [1] [8]. Structurally, dehydrogenation increases bond order between C2-C3 and C5-C6, rigidifying the molecule and eliminating the boat-like conformation critical for receptor engagement [5].
Compared to other dihydropyridine metabolites:
Metabolite | Core Modification | Calcium Channel Activity | Key Functional Groups |
---|---|---|---|
Dehydrofelodipine | Pyridine (aromatic) | None | -COOCH₃, -COOC₂H₅ |
Nifedipine Pyridine | Pyridine (aromatic) | Weak | -COOCH₃, -NO₂ |
Amlodipine Lactone | 7-membered lactone | Reduced (≈10%) | Fused β-amino ester |
Dehydrofelodipine undergoes pH-dependent hydrolysis, primarily at the ester functionalities—not lactonization, as the metabolite lacks the γ- or δ-hydroxycarboxylic acid required for lactone formation. Alkaline conditions (pH > 8) accelerate ester hydrolysis, yielding 3-carboxy-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-5-carboxylic acid and ethanol/methanol as byproducts [3] [5]. The hydrolysis follows pseudo-first-order kinetics, with rates increasing tenfold between pH 7.4 and 9.0 due to nucleophilic hydroxide attack on the carbonyl carbon [2] [3].
Ultraviolet (UV) irradiation studies reveal additional degradation pathways. Under UVA (365 nm), dehydrofelodipine undergoes photodimerization via [4+2] cycloaddition, forming a quinoline-bridged dimer detected by LC-MS at m/z 765 [M+H]⁺. This reaction dominates in aqueous suspensions, while photolytic dechlorination occurs in solid-state formulations [3]. Hydrolysis half-lives vary dramatically with pH:
pH | Temperature (°C) | Half-life (t₁/₂) | Primary Degradant |
---|---|---|---|
1.0 | 37 | >30 days | Dichlorophenyl decarboxylate |
7.4 | 37 | 120 hours | Monocarboxylic acid |
9.0 | 37 | 12 hours | Dicarboxylic acid |
In acidic environments (pH < 3), protonation of the pyridine nitrogen generates an electron-deficient ring, slowing ester hydrolysis but facilitating reductive dechlorination. This complex pH-rate profile necessitates protective formulation strategies, such as enteric coating to bypass gastric acidity and light-resistant packaging to prevent photodegradation [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7